Hydroxymethylclenbuterol

Description

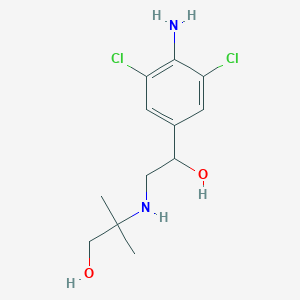

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2O2/c1-12(2,6-17)16-5-10(18)7-3-8(13)11(15)9(14)4-7/h3-4,10,16-18H,5-6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWURCANZQUYPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50959271 | |

| Record name | 2-{[2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38339-18-3 | |

| Record name | Hydroxymethylclenbuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38339-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxymethylclenbuterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxymethylclenbuterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYMETHYLCLENBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/909K30YF2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Hydroxymethylclenbuterol

Introduction

Hydroxymethylclenbuterol, with the IUPAC name 2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol, is recognized as a metabolite of Clenbuterol. Clenbuterol is a potent β2-adrenergic agonist used in the treatment of respiratory disorders and also illicitly as a performance-enhancing drug.[1][2] The study of its metabolites is crucial for understanding its pharmacokinetics, duration of action, and for developing sensitive analytical methods for its detection in biological matrices.[3][4] this compound is formed through the hydroxylation of one of the methyl groups of the tert-butyl moiety of the parent clenbuterol molecule.

This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is based on established chemical principles and analogous reactions reported in the synthesis of clenbuterol and its derivatives.[5][6][7]

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound (1) suggests a disconnection at the secondary amine, leading to two key precursors: the electrophilic α-bromoketone (2) and the nucleophilic amino alcohol (3), 2-amino-2-methyl-1-propanol. The α-bromoketone (2) can be derived from the commercially available 4-amino-3,5-dichloroacetophenone (4).

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis Pathway

The proposed forward synthesis involves a three-step process starting from 4-amino-3,5-dichloroacetophenone.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone (2)

This step involves the α-bromination of the ketone. The presence of the amino group on the aromatic ring requires careful selection of the brominating agent to avoid ring bromination. Using copper(II) bromide is a common and effective method for the selective α-bromination of ketones.

Protocol:

-

To a solution of 4-amino-3,5-dichloroacetophenone (1.0 eq) in a mixture of ethyl acetate and chloroform (1:1 v/v), add copper(II) bromide (2.2 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the copper(I) bromide precipitate.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Copper(II) bromide: This reagent is a milder and more selective brominating agent for the α-position of ketones compared to elemental bromine, which could lead to unwanted side reactions with the aniline moiety.

-

Reflux: Heating the reaction provides the necessary activation energy for the bromination to proceed at a reasonable rate.

Step 2: Synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-((1-hydroxy-2-methylpropan-2-yl)amino)ethanone (5)

This step is a nucleophilic substitution reaction where the primary amine of 2-amino-2-methyl-1-propanol attacks the electrophilic carbon of the α-bromoketone. An excess of the amine is used to act as both the nucleophile and the base to neutralize the HBr formed during the reaction.

Protocol:

-

Dissolve the α-bromoketone (2) (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

-

Add 2-amino-2-methyl-1-propanol (3) (2.5 eq) to the solution at room temperature.[8][9][10][11]

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

Excess 2-amino-2-methyl-1-propanol: Using an excess of the amine drives the reaction to completion and neutralizes the hydrobromic acid byproduct, preventing potential side reactions.

-

Room Temperature: The reaction is typically exothermic and proceeds efficiently at room temperature without the need for heating, which could promote side reactions.

Step 3: Synthesis of this compound (1)

The final step is the reduction of the ketone group in intermediate (5) to a secondary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, as it will not reduce other functional groups present in the molecule.[12][13]

Protocol:

-

Dissolve the intermediate ketone (5) (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the stirred solution.

-

Continue stirring at 0 °C for 1 hour and then allow the reaction to warm to room temperature for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the final product, this compound (1), which can be further purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Sodium Borohydride: This is a chemoselective reagent that reduces ketones and aldehydes to alcohols without affecting other functional groups like the aromatic ring or the amino groups.

-

Methanol: It is a good solvent for both the ketone substrate and the sodium borohydride, and the resulting borate esters are readily hydrolyzed during the workup.

-

Low Temperature: The initial addition of NaBH4 is done at 0 °C to control the exothermic reaction and prevent potential side reactions.

Characterization of the Final Product

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

| Technique | Expected Results |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) in positive mode would show a prominent peak for the protonated molecule [M+H]+ at m/z corresponding to the molecular formula C12H19Cl2N2O2+. |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Signals corresponding to the aromatic protons, the methine proton of the carbinol group, the methylene protons adjacent to the secondary amine and primary alcohol, and the methyl protons of the substituted propanol moiety. ¹³C NMR: Resonances for the aromatic carbons, the carbinol carbon, the carbons of the amino alcohol side chain. |

Conclusion

This technical guide outlines a feasible and scientifically sound synthetic pathway for this compound, a key metabolite of clenbuterol. The proposed three-step synthesis, starting from 4-amino-3,5-dichloroacetophenone, utilizes well-established and reliable chemical transformations. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers to undertake the synthesis of this important compound for analytical and metabolic studies.

References

- Kannasani, R. K., Battula, S. R., Sannithi, S. B., Mula, S., & Babu, V. V. V. (2016). Synthesis and Characterization of Bromoclenbuterol. Med Chem (Los Angeles), 6(8), 546-549.

- Mandawade, A. R., Wadke, R. G., & Viswanathan, C. L. (1994). Synthesis and evaluation of Clenbuterol/Rimiterol Analogues. Indian Journal of Pharmaceutical Sciences, 56(6), 218.

- Zimmer, A., & Zaliani, A. (1996). Evidence for a new and major metabolic pathway of clenbuterol involving in vivo formation of an N-hydroxyarylamine. Drug metabolism and disposition, 24(7), 780-785.

- Li, M., & Wang, B. (2011). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243.

- Shimron, O., & Cohen, A. (1990). Synthesis of tritiated clenbuterol. Journal of labelled compounds & radiopharmaceuticals, 28(6), 735-738.

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

- Beaulieu, F., Lefebvre, M., & Mouithys-Mickalad, A. (1998). Metabolism of clenbuterol in rats. Drug metabolism and disposition, 26(7), 649-657.

-

Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-amino-2-methyl- (CAS 124-68-5). Retrieved from [Link]

- Hsieh, Y. H., Kuo, Y. C., & Chen, Y. C. (2021). Oxidized Hyaluronic Acid Hydrogels as a Carrier for Constant-Release Clenbuterol Against High-Fat Diet-Induced Obesity in Mice. Frontiers in bioengineering and biotechnology, 9, 638848.

-

Wikipedia. (n.d.). Aminomethyl propanol. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Clenbuterol Hydrochloride?. In Synapse. Retrieved from [Link]

- Hedenström, M., Engström, K., & Bäckvall, J. E. (2018). Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β 2 -Agonists. Molecules, 23(11), 2859.

- Engelhardt, G., Keck, J., & Krüger, G. (1981). Synthesis of Novel Thiol-Reactive Clenbuterol Analogues. Arzneimittelforschung, 31(6), 935-943.

-

RXMuscle.com. (2022, March 19). CLENBUTEROL: The ULTIMATE Guide (Uses, Do's & Dont's) [Video]. YouTube. [Link]

Sources

- 1. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Metabolism of clenbuterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Oxidized Hyaluronic Acid Hydrogels as a Carrier for Constant-Release Clenbuterol Against High-Fat Diet-Induced Obesity in Mice [frontiersin.org]

- 5. ijpsonline.com [ijpsonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-2-methyl-1-propanol- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 9. 2-Amino-2-methyl-1-propanol | 124-68-5 [chemicalbook.com]

- 10. Aminomethyl propanol - Wikipedia [en.wikipedia.org]

- 11. 1-Propanol, 2-amino-2-methyl- [webbook.nist.gov]

- 12. 1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

In Silico Modeling of Hydroxymethylclenbuterol Receptor Binding: A Technical Guide

Preamble: The Computational Microscope on Pharmacology

In the modern drug development landscape, the confluence of computational power and deep biological understanding allows us to dissect molecular interactions with unprecedented resolution. In silico modeling has transcended its role as a mere screening tool to become a hypothesis-generating engine, capable of predicting, refining, and explaining the intricate dance between a ligand and its receptor. This guide provides a comprehensive, technically-grounded walkthrough of the in silico workflow for characterizing the binding of Hydroxymethylclenbuterol to its putative target, the β2-adrenergic receptor (β2AR).

This compound is a metabolite of Clenbuterol, a well-characterized β2AR agonist known for its bronchodilatory and lipolytic effects.[1][2][3] Understanding how this metabolite interacts with the β2AR is crucial for elucidating its pharmacological profile, potential efficacy, and off-target effects. We will proceed from foundational principles to advanced simulation and analysis, framed not as a rigid protocol, but as a logical, decision-driven scientific investigation.

Chapter 1: Foundational Assets and Digital Preparation

The fidelity of any in silico model is wholly dependent on the quality of its starting materials. This initial phase is analogous to preparing reagents and calibrating instruments in a wet lab; precision here prevents compounded errors downstream.

The Target Receptor: Sourcing and Sanitizing the β2-Adrenergic Receptor

The β2AR is a member of the G-protein-coupled receptor (GPCR) family, a critical class of drug targets.[4][5] Our first step is to obtain a high-resolution 3D structure. The Protein Data Bank (PDB) is the definitive archive for these structures.

-

Expert Insight: The choice of PDB structure is a critical decision. GPCRs exist in multiple conformational states (e.g., active and inactive).[6][7] For studying an agonist like this compound, selecting a structure co-crystallized with another agonist (e.g., PDB ID: 3P0G, bound to BI-167107) is preferable as it represents a biologically relevant "active" conformation.[6]

Protocol 1: Receptor Preparation

-

Download: Obtain the PDB file (e.g., 3P0G.pdb) from the RCSB PDB database.

-

Initial Cleaning: The raw PDB file contains non-essential molecules, such as water, ions, and co-crystallization aids. These must be removed to avoid interference.[8] This can be done using visualization software like UCSF ChimeraX or Biovia Discovery Studio.[9]

-

Handle Missing Residues: Crystal structures often have missing loops or side chains due to conformational flexibility. These gaps must be modeled in using tools like MODELLER or the loop modeling tools within ChimeraX to ensure protein integrity.[10]

-

Protonation: Hydrogen atoms are typically not resolved in crystal structures but are vital for defining the hydrogen-bonding network. Add hydrogens using software like UCSF ChimeraX or the pdb2gmx tool in GROMACS, paying close attention to the predicted protonation states of key residues like Histidine at physiological pH.[8]

-

Structural Minimization: A brief energy minimization of the cleaned, protonated structure is performed to relieve any steric clashes introduced during the preparation steps.

The Ligand: From 2D Sketch to 3D Conformer

This compound's structure must be accurately represented in three dimensions with appropriate chemical properties.

Protocol 2: Ligand Preparation

-

Obtain 2D Structure: Source the 2D structure of this compound, likely from a chemical database like PubChem.

-

Generate 3D Conformer: Use a tool like Open Babel or the ligand preparation utilities in Schrödinger Maestro to convert the 2D structure into a 3D model.[11]

-

Energy Minimization: Minimize the energy of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically favorable conformation.

-

Assign Partial Charges: The distribution of charge within the ligand dictates its electrostatic interactions. Assign partial charges using a quantum mechanical method (e.g., AM1-BCC) for higher accuracy, often implemented in tools like Antechamber.[9]

-

Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This is crucial for flexible docking, where the ligand's conformation is adjusted during the simulation.[12]

Chapter 2: Molecular Docking – The Initial Handshake

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[13] It is a computationally efficient method to generate initial hypotheses about the binding mode and to rank potential ligands based on a scoring function.[14]

The Principle of Docking

The process involves two main steps:

-

Sampling: The algorithm explores a vast number of possible ligand conformations and orientations within the receptor's binding site.[14]

-

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity, typically in kcal/mol.[14]

-

Expert Insight: No single docking program or scoring function is perfect. It is considered good practice to use at least two different algorithms (e.g., AutoDock Vina and Glide) to see if results converge, a process known as cross-validation. The choice of a flexible ligand and a rigid receptor is a common and efficient starting point.

Protocol 3: Molecular Docking with AutoDock Vina

-

Prepare Input Files: Both the receptor and ligand must be converted to the PDBQT file format, which includes partial charges and atom type definitions required by AutoDock.[15]

-

Define the Binding Site (Grid Box): A 3D grid box is defined to encompass the entire binding pocket of the receptor.[16] This box tells the docking algorithm where to perform its search. The center and dimensions of the box should be chosen based on the location of the co-crystallized ligand in the original PDB file.

-

Run Docking Simulation: Execute the AutoDock Vina program, providing the prepared receptor, ligand, and grid box configuration as input. Vina will perform a series of independent docking runs.

-

Analyze Results: Vina outputs a set of predicted binding poses, ranked by their binding affinity scores. The top-scoring pose is the most probable binding mode according to the algorithm.

-

Visual Inspection: It is crucial to visually inspect the top poses. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between this compound and the β2AR residues. Do these interactions make chemical sense? Do they align with known interactions of other β2AR agonists?[16] A key interaction for most agonists is a salt bridge with Asp113 on transmembrane helix 3.[17]

Chapter 3: Molecular Dynamics – The Complex in Motion

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a movie. MD simulates the movements of atoms in the receptor-ligand complex over time, providing insights into the stability of the binding pose and the flexibility of the system in a more realistic, solvated environment.[18]

The Rationale for MD Simulation

A high docking score does not guarantee a stable complex. MD simulations are essential to:

-

Validate Docking Poses: Unstable poses will often see the ligand drift away from the binding pocket during the simulation.

-

Refine Interactions: The dynamic environment allows the ligand and receptor to make subtle conformational adjustments to optimize their interactions.

-

Assess System Stability: Confirm that the overall protein structure remains stable with the ligand bound.[19]

Protocol 4: GROMACS MD Simulation

-

System Setup:

-

Place the best-docked pose of the this compound-β2AR complex into a simulation box.

-

Solvate the box with a realistic water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes, especially with the newly added water molecules.

-

Equilibration: Gradually heat the system to the target temperature (310 K) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant Number of particles, Volume, and Temperature) ensemble followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble. This ensures the system is stable before the production run.

-

Production MD: Run the simulation for a significant period (e.g., 100-200 nanoseconds) to collect data on the system's trajectory.

-

Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue to identify flexible and rigid regions of the protein.

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) between the ligand and receptor throughout the simulation to assess their stability.

-

Chapter 4: Advanced Analysis – Quantifying Binding Affinity

Scoring functions from docking provide a rough estimate of binding affinity. To achieve a more quantitative and physically rigorous prediction, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) are employed.[20]

The MM/PBSA Method

MM/PBSA calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.[21] It is a post-processing step performed on the trajectory generated from the MD simulation.

Protocol 5: MM/PBSA Binding Free Energy Calculation

-

Extract Snapshots: Select a series of snapshots (frames) from the stable portion of the MD trajectory.

-

Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:

-

Molecular Mechanics Energy (ΔEMM): Includes van der Waals and electrostatic energies.

-

Polar Solvation Energy (ΔGpolar): Calculated using the Poisson-Boltzmann equation.

-

Non-polar Solvation Energy (ΔGnonpolar): Calculated based on the solvent-accessible surface area (SASA).

-

-

Calculate Binding Free Energy: The total binding free energy (ΔGbind) is computed by summing these components. ΔGbind = ΔEMM + ΔGpolar + ΔGnonpolar - TΔS

-

Expert Insight: The entropy term (TΔS) is computationally expensive and often has high uncertainty.[21] Therefore, many studies focus on the relative binding free energy (ΔGbind without the entropy term) to compare different ligands, as the entropy change is assumed to be similar for closely related compounds.

-

Data Synthesis and Interpretation

The final step is to synthesize all the data into a coherent narrative.

| Analysis Method | Key Output | Interpretation |

| Molecular Docking | Binding Pose, Affinity Score (kcal/mol) | Initial hypothesis of binding mode and key interactions. |

| Molecular Dynamics | RMSD, RMSF, Interaction Stability | Confirms the stability of the binding pose over time. |

| MM/PBSA | Binding Free Energy (ΔGbind, kcal/mol) | A more quantitative estimate of the binding affinity. |

A successful in silico study will show a convergence of evidence: a high-ranking docking pose that remains stable in MD simulations, maintains key chemical interactions, and results in a favorable binding free energy calculation from MM/PBSA. This multi-faceted approach provides a robust, self-validating system for predicting and understanding the molecular basis of this compound's action at the β2-adrenergic receptor.

References

-

Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

Czopka, T., et al. (2021). The Effect of the Clenbuterol—β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro. MDPI. [Link]

-

MaddyList. (2024). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

-

Dr. Ammar. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

-

Bhattacharya, S., et al. (2018). Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery. PMC - PubMed Central. [Link]

-

Bories, G., et al. (1995). Metabolism of clenbuterol in rats. PubMed. [Link]

-

Costanzi, S. (2008). In silico analysis of the binding of agonists and blockers to the β2-adrenergic receptor. PubMed. [Link]

-

TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

-

Sabe, V.T., et al. (2024). Molecular Docking Study of Natural Compounds Targeting the β2-Adrenergic Receptor (β2-AR). MDPI. [Link]

-

Wild Bill. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

-

Richardson, R.J. (2019). Molecular Docking proteins preparation. ResearchGate. [Link]

-

Costanzi, S., et al. (2012). In silico screening for agonists and blockers of the β2 adrenergic receptor: implications of inactive and activated state structures. PMC - NIH. [Link]

-

Wikipedia. (2024). Clenbuterol. [Link]

-

Donnelly, D., et al. (2000). A new approach to docking in the beta 2-adrenergic receptor that exploits the domain structure of G-protein-coupled receptors. PubMed. [Link]

-

Sahlholm, K., et al. (2014). Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models?. PLOS Computational Biology. [Link]

-

Czopka, T., et al. (2021). The Effect of the Clenbuterol-β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro. PubMed. [Link]

-

Mondal, P., et al. (2023). Molecular Dynamics and Machine Learning Study of Adrenaline Dynamics in the Binding Pocket of GPCR. ACS Publications. [Link]

-

Roy, A., et al. (2015). An In-Silico Approach for Designing a Potential Antagonistic Molecule Targeting β 2-adrenoreceptor Having Therapeutic Significance. ResearchGate. [Link]

-

Jessen, S., et al. (2021). Beta2-adrenergic agonist clenbuterol increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle of young healthy men. PubMed. [Link]

-

Homeyer, N., Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC - NIH. [Link]

-

Sanner, M. (N.A.). Session 4: Introduction to in silico docking. [Link]

-

Pérez-Benito, L., et al. (2024). Molecular Docking and Drug Discovery in β-Adrenergic Receptors. ResearchGate. [Link]

-

Carlsson, J., et al. (2013). Conformation Guides Molecular Efficacy in Docking Screens of Activated β-2 Adrenergic G Protein Coupled Receptor. ACS Chemical Biology. [Link]

-

Marengo, K. (2024). What You Need to Know About Clenbuterol for Bodybuilding. WebMD. [Link]

-

Galaxy Training. (2019). Protein-ligand docking. [Link]

-

Bhattacharya, S., et al. (2019). Insights from Molecular Dynamics Simulations for GPCR Drug Discovery. Preprints.org. [Link]

-

Deflorian, F., et al. (2022). In silico identification of a β2-adrenoceptor allosteric site that selectively augments canonical β2AR-Gs signaling and function. PubMed. [Link]

-

Bonvin Lab. (N.A.). How to prepare structures for HADDOCK?. [Link]

-

Isin, B., et al. (2012). Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. PLOS One. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Clenbuterol Hydrochloride?. [Link]

-

Filizola Lab. (2015). Molecular Modeling and Enhanced Molecular Dynamics Simulations of GPCRs. [Link]

-

Meiler Lab. (N.A.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. [Link]

-

Kumari, R. (N.A.). Binding Energy of Single Protein-Inhibitor Complex - g_mmpbsa. [Link]

-

Mad Barn. (2021). The Effect of the Clenbuterol-β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation.... [Link]

-

Omixium. (2024). MMPBSA + GROMACS = Precision Binding Energy. YouTube. [Link]

-

Siddiqui, M., et al. (2024). Beta2-Receptor Agonists and Antagonists. NCBI Bookshelf. [Link]

-

Costanzi, S., et al. (2012). In silico screening for agonists and blockers of the β(2) adrenergic receptor: implications of inactive and activated state structures. PubMed. [Link]

Sources

- 1. The Effect of the Clenbuterol-β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta2 -adrenergic agonist clenbuterol increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle of young healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clenbuterol for Bodybuilding: Side Effects, Benefits & Risks [webmd.com]

- 4. Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. In silico screening for agonists and blockers of the β(2) adrenergic receptor: implications of inactive and activated state structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 10. meilerlab.org [meilerlab.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 13. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Molecular Docking Study of Natural Compounds Targeting the β2-Adrenergic Receptor (β2-AR) | MDPI [mdpi.com]

- 17. A new approach to docking in the beta 2-adrenergic receptor that exploits the domain structure of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]

- 20. youtube.com [youtube.com]

- 21. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Clenbuterol and its Metabolites: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for clenbuterol and its known metabolites, with a particular focus on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a deep understanding of the structural elucidation and analytical behavior of these compounds. While specific spectroscopic data for a "hydroxymethylclenbuterol" derivative is not available in the current scientific literature, this guide will provide a thorough analysis of clenbuterol and its characterized metabolites to serve as a foundational resource.

Introduction to Clenbuterol and its Analytical Importance

Clenbuterol, systematically named 4-amino-3,5-dichloro-α-[[(1,1-dimethylethyl)amino]methyl]benzenemethanol, is a potent β2-adrenergic agonist. Initially developed as a bronchodilator for the treatment of asthma, its anabolic properties have led to its misuse as a performance-enhancing drug in sports and as a growth promoter in livestock.[1][2] Consequently, sensitive and specific analytical methods are crucial for its detection in various matrices, including biological fluids and food products. The structural integrity and metabolic fate of clenbuterol are key to developing robust analytical protocols.

The metabolism of clenbuterol is a complex process that leads to various transformation products. Understanding the spectroscopic signatures of these metabolites is paramount for comprehensive drug testing and metabolism studies.

Spectroscopic Data of Clenbuterol

The structural characterization of clenbuterol is well-established, with extensive data available from various spectroscopic techniques.

Mass Spectrometry (MS) of Clenbuterol

Mass spectrometry is a cornerstone technique for the detection and identification of clenbuterol.[3] Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods have been extensively developed.[3]

Key Fragmentation Patterns:

Under electrospray ionization (ESI) in positive mode, clenbuterol typically exhibits a protonated molecule [M+H]⁺ at an m/z of 277.0868.[4] High-resolution mass spectrometry (HRMS) provides the accuracy needed for unambiguous identification. The fragmentation of the parent ion yields several diagnostic product ions.

A common fragmentation pathway involves the loss of a water molecule, followed by the loss of the tert-butyl group. This process can be visualized through the following workflow:

Caption: Fragmentation pathway of Clenbuterol in ESI+ MS/MS.

Table 1: High-Resolution Mass Spectrometry Data for Clenbuterol [4]

| Ion | Proposed Formula | Theoretical m/z | Experimental m/z | Error (ppm) |

| [M+H]⁺ | C₁₂H₁₉Cl₂N₂O | 277.0868 | 277.0875 | 2.038 |

| [M+H-H₂O]⁺ | C₁₂H₁₇Cl₂N₂ | 259.0766 | 259.0766 | - |

| [M+H-C₄H₉]⁺ | C₈H₉Cl₂N₂O | 221.0246 | 221.0246 | - |

| [M+H-H₂O-C₄H₉]⁺ | C₈H₈Cl₂N₂ | 203.0137 | 203.0137 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Clenbuterol

NMR spectroscopy provides detailed structural information about the carbon-hydrogen framework of a molecule. While not as routinely used as MS for trace-level detection, it is invaluable for the structural confirmation of reference standards and for studying molecular structure in solution.

Expected ¹H NMR Signals for Clenbuterol:

Based on the structure of clenbuterol, the following proton signals are expected:

-

Aromatic Protons: Two singlets in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the two protons on the dichlorinated benzene ring.

-

Methine Proton (-CH(OH)-): A triplet or doublet of doublets (depending on coupling) in the region of δ 4.5-5.0 ppm.

-

Methylene Protons (-CH₂-N-): Two diastereotopic protons that would likely appear as a complex multiplet, or two doublets of doublets, in the region of δ 2.5-3.0 ppm.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons, typically upfield around δ 1.0-1.5 ppm.

-

Amine and Hydroxyl Protons (-NH₂ and -OH): These signals can be broad and their chemical shifts are highly dependent on the solvent and concentration. They may also exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

Expected ¹³C NMR Signals for Clenbuterol:

The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. Key expected chemical shifts include:

-

Aromatic Carbons: Signals in the range of δ 120-150 ppm. The carbons attached to chlorine and the amino group will have distinct chemical shifts.

-

Methine Carbon (-CH(OH)-): A signal around δ 70 ppm.

-

Methylene Carbon (-CH₂-N-): A signal in the range of δ 50-60 ppm.

-

tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons, typically in the upfield region (δ 20-40 ppm).

Metabolism of Clenbuterol and Spectroscopic Data of its Metabolites

Recent studies utilizing high-resolution mass spectrometry have shed light on the metabolic fate of clenbuterol. A significant study by Perez-Pena et al. (2025) identified several metabolites in bovine and human urine using LC-Q-Exactive-Orbitrap MS.[4]

Identified Clenbuterol Metabolites

The primary metabolic transformations of clenbuterol include oxidation of the aniline moiety and conjugation reactions.[4] The following metabolites have been identified and characterized by their mass spectral data.

Table 2: High-Resolution Mass Spectrometry Data for Identified Clenbuterol Metabolites [4]

| Metabolite | Proposed Formula | Theoretical m/z ([M+H]⁺) | Experimental m/z ([M+H]⁺) | Key Fragment Ions (m/z) |

| N-hydroxy-clenbuterol (N-OH-Clb) | C₁₂H₁₉Cl₂N₂O₂ | 293.0818 | 293.0814 | 275.0713 ([M+H-H₂O]⁺) |

| Nitro-clenbuterol (NO₂-Clb) | C₁₂H₁₇Cl₂N₂O₃ | 307.0610 | 307.0608 | 250.9986 ([M+H-C₄H₉]⁺) |

| Glucuronide Conjugate (Gluc-Clb) | C₁₈H₂₇Cl₂N₂O₇ | 453.1189 | 453.1183 | 259.0764 (Loss of glucuronic acid) |

| N-methyl-clenbuterol (Nₐᵣ-Met-Clb) | C₁₃H₂₁Cl₂N₂O | 291.1025 | 291.1030 | 273.0922 ([M+H-H₂O]⁺) |

The identification of these metabolites was based on accurate mass measurements and the analysis of their fragmentation patterns, which often show characteristic losses similar to the parent drug.

The Case of "this compound": A Scientific Inquiry

A thorough search of the scientific literature did not yield specific spectroscopic data (NMR or MS) for a compound explicitly named "this compound." The systematic name for such a compound would be 4-amino-3,5-dichloro-alpha-(hydroxymethyl)-N-(1,1-dimethylethyl)benzenemethanol. This suggests that this particular derivative is either not a significant metabolite of clenbuterol or has not been synthesized and characterized for other purposes.

Theoretical Spectroscopic Characteristics of this compound

In the absence of experimental data, we can predict the expected spectroscopic features of this compound based on the known principles of NMR and MS.

4.1.1. Predicted Mass Spectrum:

The molecular formula of this compound would be C₁₂H₁₈Cl₂N₂O₂. The expected exact mass of the protonated molecule [M+H]⁺ would be approximately 293.0818, which is isobaric with N-hydroxy-clenbuterol. However, its fragmentation pattern would be different. A key fragmentation would likely involve the loss of the newly introduced hydroxymethyl group (-CH₂OH).

Caption: Predicted fragmentation of this compound.

4.1.2. Predicted ¹H and ¹³C NMR Spectra:

The introduction of a hydroxymethyl group at the benzylic position would significantly alter the NMR spectrum compared to clenbuterol.

-

¹H NMR: The methine proton (-CH(OH)-) signal would be absent. Instead, a new set of signals for the -CH(CH₂OH)- moiety would appear. The methylene protons of the hydroxymethyl group would likely be a singlet or an AB quartet, depending on the rotational freedom, in the region of δ 3.5-4.0 ppm. The adjacent methine proton would also show a different chemical shift and coupling pattern.

-

¹³C NMR: The methine carbon signal around δ 70 ppm would be replaced by a quaternary carbon signal for the -C(OH)(CH₂OH)- group. A new signal for the hydroxymethyl carbon (-CH₂OH) would be expected in the region of δ 60-65 ppm.

Experimental Protocols

For the reliable analysis of clenbuterol and its metabolites, validated and robust experimental protocols are essential.

Sample Preparation for LC-MS Analysis

A common procedure for the extraction of clenbuterol and its metabolites from urine involves solid-phase extraction (SPE).[4]

Step-by-Step SPE Protocol:

-

Sample Pre-treatment: Centrifuge the urine sample to remove particulates.

-

SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water and then a mild organic solvent (e.g., methanol/water mixture) to remove interferences.

-

Elution: Elute the analytes of interest with a stronger organic solvent, often containing a small amount of a basic modifier like ammonium hydroxide.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Caption: Solid-Phase Extraction Workflow for Clenbuterol Analysis.

LC-MS/MS Instrumental Parameters

The following are typical instrumental parameters for the analysis of clenbuterol and its metabolites.

Table 3: Typical LC-MS/MS Parameters [3]

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient from low to high organic content |

| Flow Rate | 0.2-0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3-4 kV |

| Gas Temperature | 300-350 °C |

| Gas Flow | 8-12 L/min |

| Collision Energy | Optimized for each analyte |

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for clenbuterol and its known metabolites, primarily focusing on mass spectrometry and nuclear magnetic resonance spectroscopy. While direct experimental data for "this compound" remains elusive in the scientific literature, this guide has offered a scientifically grounded prediction of its likely spectroscopic characteristics. The provided experimental protocols serve as a practical starting point for the analysis of these compounds. As research in drug metabolism continues to evolve, new analytical methodologies and the characterization of novel metabolites will undoubtedly emerge, further enriching our understanding of the biotransformation of clenbuterol.

References

- Perez-Pena, E., et al. (2025). Biosynthesis and Identification of Clenbuterol Metabolites in Urine and In Vitro Microsome Incubation Samples Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry: A Comparison Between Human and Bovine Metabolism. Drug Testing and Analysis.

- Huidobro, A., et al. (2022).

-

PubChem. (n.d.). Clenbuterol. National Center for Biotechnology Information. Retrieved from [Link]

- Toro, R., et al. (2013). Structural characterization of a new form of clenbuterol, a well-known decongestant and bronchodilator also used as a performance-enhancing drug. Powder Diffraction, 28(2), 64-67.

- Domínguez-Romero, J. C., et al. (2013). Detection of main urinary metabolites of β2-agonists clenbuterol, salbutamol and terbutaline by liquid chromatography high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 107-116.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Detection of main urinary metabolites of β2-agonists clenbuterol, salbutamol and terbutaline by liquid chromatography high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis and Identification of Clenbuterol Metabolites in Urine and In Vitro Microsome Incubation Samples Using UHPLC‐Q‐Exactive Orbitrap Mass Spectrometry: A Comparison Between Human and Bovine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Binding Affinity of Hydroxymethylclenbuterol to Beta-2 Adrenoceptors

Abstract

The beta-2 adrenergic receptor (β2AR) is a well-established therapeutic target for respiratory and cardiovascular diseases.[1] Clenbuterol, a potent β2AR agonist, is known for its bronchodilatory effects.[2] Its metabolite, Hydroxymethylclenbuterol, presents a unique case for understanding structure-activity relationships at this critical G protein-coupled receptor (GPCR). This technical guide provides a comprehensive, step-by-step computational workflow to determine the theoretical binding affinity and interaction mechanisms of this compound with the human β2AR. We will delve into the rationale behind each stage, from initial structure preparation to advanced molecular dynamics simulations and binding free energy calculations. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply in silico techniques to predict and understand ligand-receptor interactions.

Introduction

The β2-adrenergic receptor is a member of the GPCR superfamily, playing a pivotal role in smooth muscle relaxation, particularly in the airways.[1][3] Agonist binding to β2AR initiates a signaling cascade through the Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA).[1][2] This pathway is a cornerstone of treatment for conditions like asthma.[1][3]

Clenbuterol is a well-characterized β2AR agonist.[2][4] Its metabolic conversion to this compound introduces a hydroxyl group, which can significantly alter the molecule's polarity, size, and hydrogen bonding potential. Understanding how these modifications impact binding affinity is crucial for designing more selective and effective therapeutics. Computational methods offer a powerful, resource-efficient approach to dissect these molecular interactions at an atomic level.[5]

This guide outlines a rigorous computational protocol to predict the binding affinity of this compound to the β2AR. The workflow is designed to be self-validating, incorporating established best practices to ensure the reliability of the generated data. We will proceed through three main stages: (1) System Preparation, (2) Molecular Docking, and (3) Molecular Dynamics and Binding Free Energy Calculations.

Part 1: Foundational Components & System Preparation

The accuracy of any in silico study is fundamentally dependent on the quality of the initial structures of both the ligand and the receptor.

The Ligand: this compound

This compound (4-Amino-3,5-dichloro-α-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]benzenemethanol) is a metabolite of Clenbuterol.[6]

Protocol 1: Ligand Preparation

-

Obtain 3D Structure: A 3D structure of this compound can be obtained from chemical databases like PubChem or generated from its SMILES string (ClC1=C(N)C(Cl)=CC(C(O)CNC(C)(C)CO)=C1) using software like Avogadro or ChemDraw.

-

Energy Minimization: The initial 3D structure must be energy-minimized to achieve a stable, low-energy conformation. This is typically done using a suitable force field (e.g., MMFF94 or UFF).

-

Charge Assignment: Assign appropriate partial charges to each atom. For consistency, it is recommended to use a quantum mechanical method (e.g., AM1-BCC) to calculate charges, as this provides a more accurate representation of the electron distribution.

The Receptor: Human Beta-2 Adrenergic Receptor (β2AR)

The β2AR is a seven-transmembrane helix protein.[8][9] High-resolution crystal structures are available in the Protein Data Bank (PDB).[10]

-

Recommended PDB ID: 6KR8. This structure represents the human β2AR in a full agonist-bound state, providing a biologically relevant conformation for docking studies.[11] Another suitable option is 3SN6, which is the β2AR in complex with a Gs protein.[12]

Protocol 2: Receptor Preparation

-

Structure Retrieval: Download the selected PDB file (e.g., 6KR8) from the RCSB PDB database.

-

Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any fusion proteins or nanobodies that may have been used for crystallization.[12]

-

Protonation State Assignment: Add hydrogen atoms to the protein structure. The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4) must be correctly assigned. Tools like H++ or the Protein Preparation Wizard in Schrödinger Suite can automate this process.

-

Energy Minimization: Perform a constrained energy minimization of the receptor structure to relieve any steric clashes introduced during the preparation steps. The heavy atoms of the protein backbone should be restrained to preserve the overall crystal structure conformation.

Part 2: Computational Methodology Workflow

This section details the core computational experiments for predicting the binding interaction and affinity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[13] It is the first step in understanding the binding pose and identifying key interactions.

-

Causality: The goal is to sample a wide range of ligand conformations and orientations within the binding site and rank them using a scoring function.[13] This provides an initial, rapid assessment of binding likelihood and identifies the most probable binding mode.

Protocol 3: Molecular Docking with AutoDock Vina

-

File Preparation: Convert the prepared ligand and receptor structures into the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.

-

Grid Box Definition: Define a 3D grid box that encompasses the entire binding site of the β2AR. The binding site is located within the transmembrane helices.[8] The center of the grid can be determined from the coordinates of a co-crystallized ligand in a reference PDB structure.

-

Docking Execution: Run the docking simulation. AutoDock Vina will generate a set of binding poses (typically 9-10) ranked by their predicted binding affinity (in kcal/mol).

-

Pose Analysis: The top-ranked pose is visually inspected to ensure it is sterically and chemically reasonable. Key interactions (hydrogen bonds, hydrophobic contacts, etc.) with binding site residues should be identified.

Diagram: Molecular Docking Workflow

Caption: Workflow for predicting ligand binding pose using molecular docking.

Molecular Dynamics (MD) Simulation

While docking provides a static picture, MD simulations offer a dynamic view of the protein-ligand complex, accounting for flexibility and the presence of solvent.[14][15]

-

Causality: MD simulations are essential for validating the stability of the docked pose. An unstable pose will likely dissociate or significantly change its conformation over time. MD also generates an ensemble of structures necessary for more accurate binding free energy calculations.[16]

Protocol 4: MD Simulation with GROMACS

-

System Setup: Place the top-ranked protein-ligand complex from docking into a simulation box.

-

Solvation: Solvate the system with an explicit water model (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).

-

Minimization: Perform a series of energy minimization steps to remove any bad contacts in the solvated system.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure (e.g., 1 atm). This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

-

Production Run: Once equilibrated, run the production MD simulation for a sufficient duration (e.g., 100-200 nanoseconds) to ensure adequate sampling of the conformational space.

-

Trajectory Analysis: Analyze the trajectory to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.

Diagram: Molecular Dynamics Simulation Workflow

Caption: Step-by-step workflow for performing molecular dynamics simulations.

Binding Free Energy Calculation

The final step is to calculate the binding free energy (ΔG_bind), which is a more accurate and reliable metric of binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods are commonly used end-point methods.[17][18]

-

Causality: These methods calculate the free energy of the protein, the ligand, and the complex from snapshots of the MD trajectory.[18] The difference in these energies provides an estimate of the binding free energy. This approach incorporates both enthalpic (molecular mechanics) and entropic (solvation) contributions.[19]

Protocol 5: MM/PBSA Calculation

-

Trajectory Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.

-

Energy Calculation: For each snapshot, calculate the individual free energies of the complex, the receptor, and the ligand. The total free energy is a sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.

-

ΔG Calculation: Calculate the binding free energy using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

-

Data Averaging: Average the ΔG_bind values over all the extracted snapshots to obtain the final theoretical binding affinity.

Data Presentation and Interpretation

The results from this computational workflow should be summarized for clear interpretation.

Table 1: Summary of Predicted Binding Data

| Metric | Value | Interpretation |

| Docking Score | e.g., -8.5 kcal/mol | Initial estimate of binding affinity. Lower is better. |

| Key Interacting Residues | e.g., Asp113, Ser204, Asn312 | Amino acids forming crucial H-bonds or other interactions. |

| Complex RMSD (avg) | e.g., 2.1 Å | A low, stable RMSD over the simulation indicates a stable binding pose. |

| ΔG_bind (MM/PBSA) | e.g., -45.2 kcal/mol | A more accurate prediction of binding free energy. More negative values indicate stronger binding. |

Validation and Trustworthiness

To ensure the trustworthiness of the results, a self-validating system must be in place.

-

Positive Control: Perform the entire workflow on the parent compound, Clenbuterol, for which experimental binding data may be available. A strong correlation between the calculated and experimental values for Clenbuterol increases confidence in the predictions for this compound.

-

Negative Control: Dock a known non-binder or a molecule with very low affinity. The predicted binding affinity should be significantly worse than that of the test compounds.

-

Trajectory Stability: The stability of the RMSD during the MD simulation is a critical internal validation metric. A diverging RMSD suggests an unstable complex and unreliable results.

Conclusion

This technical guide has outlined a robust and scientifically grounded computational workflow for predicting the theoretical binding affinity of this compound to the beta-2 adrenoceptor. By systematically progressing from structure preparation through molecular docking, molecular dynamics, and free energy calculations, researchers can generate high-confidence hypotheses about the ligand's binding mode and affinity. The emphasis on causality, detailed protocols, and self-validation measures ensures that the insights derived from this in silico approach are both reliable and actionable for further drug discovery and development efforts.

References

-

National Center for Biotechnology Information. (2023). Beta2-Receptor Agonists and Antagonists. StatPearls. [Link]

-

Wikipedia. (2023). Beta-2 adrenergic receptor. [Link]

-

ACS Publications. (2021). Computational Methods to Predict Binding Free Energy in Ligand-Receptor Complexes. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2015). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]

-

European Review for Medical and Pharmacological Sciences. (2019). Molecular dynamics simulation of β-adrenoceptors and their coupled G proteins. [Link]

-

PubMed. (2002). Novel beta2-adrenergic receptor signaling pathways. [Link]

-

YouTube. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. [Link]

-

RCSB PDB. (2020). 6KR8: Structure of the beta2 adrenergic receptor in the full agonist bound state. [Link]

-

PubMed Central. (2021). The Effect of the Clenbuterol—β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro. [Link]

-

YouTube. (2023). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). [Link]

-

RCSB PDB. (2010). 3NY9: Crystal structure of the human beta2 adrenergic receptor in complex with a novel inverse agonist. [Link]

-

PubMed Central. (2018). β2‐Adrenoceptor agonist activity of higenamine. [Link]

-

Frontiers. (2022). Essential Dynamics Ensemble Docking for Structure-Based GPCR Drug Discovery. [Link]

-

PubMed Central. (2024). Prediction of protein–ligand binding affinity via deep learning models. [Link]

-

PubMed. (2019). Molecular dynamics simulation of β-adrenoceptors and their coupled G proteins. [Link]

-

SlideShare. (2014). Binding free energy theory and MM/PBSA method. [Link]

-

ACS Publications. (2012). Studies on the Interactions between β2 Adrenergic Receptor and Gs Protein by Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]

-

Diva-Portal.org. (2022). Structure-Based Virtual Screening for Ligands of G Protein–Coupled Receptors: What Can Molecular Docking Do for You?. [Link]

-

ResearchGate. (2002). Effects of the β2-Agonist Clenbuterol on β1- and β2-Adrenoceptor mRNA Expressions of Rat Skeletal and Left Ventricle Muscles. [Link]

-

PubMed Central. (2015). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. [Link]

-

YouTube. (2024). How to Predict Ligand Binding Sites with AlphaFold (AF2BIND). [Link]

-

CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link]

-

Pharmaffiliates. (n.d.). Hydroxymethyl Clenbuterol. [Link]

-

PLOS One. (2012). Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. [Link]

-

Circulation Research. (2000). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. [Link]

-

Frontiers. (2022). Exploring the deactivation mechanism of human β2 adrenergic receptor by accelerated molecular dynamic simulations. [Link]

-

Sci-Hub. (2013). Simulations of Biased Agonists in the β 2 Adrenergic Receptor with Accelerated Molecular Dynamics. [Link]

-

NIH. (2007). Influence of agonist intrinsic activity on the desensitisation of β2-adrenoceptor-mediated responses in mast cells. [Link]

-

ResearchGate. (2014). Computational Methods for Calculation of Ligand-Binding Affinity. [Link]

-

PNAS. (2009). Structure-based discovery of β2-adrenergic receptor ligands. [Link]

Sources

- 1. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Effect of the Clenbuterol—β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Hydroxymethyl Clenbuterol-d6 | LGC Standards [lgcstandards.com]

- 8. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes | PLOS One [journals.plos.org]

- 10. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. rcsb.org [rcsb.org]

- 12. europeanreview.org [europeanreview.org]

- 13. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular dynamics simulation of β-adrenoceptors and their coupled G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Frontiers | Exploring the deactivation mechanism of human β2 adrenergic receptor by accelerated molecular dynamic simulations [frontiersin.org]

- 17. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 18. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 19. youtube.com [youtube.com]

Introduction: The Enduring Therapeutic Relevance of the Beta-2 Adrenergic Receptor

An In-depth Technical Guide to the Discovery and Characterization of Novel Beta-2 Adrenergic Agonists

The beta-2 adrenergic receptor (β2AR), a member of the G protein-coupled receptor (GPCR) superfamily, remains a cornerstone of therapeutic intervention, particularly for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] For over a century, since the initial use of epinephrine to treat asthma, the development of β2AR agonists has been a journey of refining selectivity, extending duration of action, and minimizing adverse effects.[1][3][4] These agents function by mimicking endogenous catecholamines, primarily targeting β2ARs on airway smooth muscle.[2] Activation of these receptors triggers a signaling cascade that leads to bronchodilation, providing relief from the debilitating symptoms of bronchoconstriction.[1][5]

This guide, intended for researchers and drug development professionals, provides a comprehensive review of the literature on novel β2AR agonists. It moves beyond a simple recitation of facts to explore the mechanistic rationale behind their design, the sophisticated experimental workflows used for their characterization, and the emerging paradigms that are shaping the future of this therapeutic class.

The Evolution of β2AR Agonists: A Journey of Refined Selectivity and Duration

The clinical utility of β2AR agonists is defined by their onset and duration of action, leading to their classification into distinct generations.[1]

-

Short-Acting β2AR Agonists (SABAs): The first generation of selective agonists, such as salbutamol (albuterol), provided rapid relief from acute bronchospasm. However, their short half-life (around 4-6 hours) necessitated frequent dosing.[6]

-

Long-Acting β2AR Agonists (LABAs): The development of drugs like salmeterol and formoterol in the 1990s was a significant therapeutic advance.[7] By incorporating long lipophilic side-chains, these molecules could anchor to an "exosite" on the receptor, allowing for repeated binding and a duration of action of approximately 12 hours. This made them suitable for maintenance therapy, often in combination with inhaled corticosteroids (ICS), to control symptoms and reduce the frequency of exacerbations.[8]

-

Ultra-Long-Acting β2AR Agonists (Ultra-LABAs): The most recent innovation has been the creation of once-daily ultra-LABAs, including indacaterol, olodaterol, and vilanterol.[6][9] These agents provide a 24-hour duration of action, which offers greater convenience and has the potential to improve patient adherence, a critical factor in managing chronic respiratory diseases.[6][9]

The following table summarizes the key characteristics of representative novel β2AR agonists.

| Compound | Class | Onset of Action | Duration of Action | Key Features |

| Indacaterol | Ultra-LABA | ~5 minutes | 24 hours | First once-daily LABA approved for COPD.[10][11] |

| Olodaterol | Ultra-LABA | Rapid | 24 hours | Improves lung function (FEV1) and exercise capacity in COPD patients.[12] |

| Vilanterol | Ultra-LABA | Rapid | 24 hours | Approved for COPD and asthma, typically in combination with an ICS or LAMA.[13][14] |

Mechanistic Insights: Beyond Canonical Signaling

The classical understanding of β2AR signaling involves the agonist-induced coupling of the receptor to the stimulatory G protein, Gs. This activates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP).[1][15] The rise in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately causing a decrease in intracellular calcium and leading to smooth muscle relaxation and bronchodilation.[1]

However, contemporary research has unveiled a more complex and nuanced signaling landscape. The β2AR can interact with multiple proteins, including other G proteins (like Gi), protein kinases, and adaptor proteins such as β-arrestins.[15][16] This expanded understanding has given rise to the concept of "biased agonism."

Biased Agonism: A New Frontier in Drug Design

Biased agonism, or functional selectivity, describes the ability of a ligand to stabilize specific receptor conformations that preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment).[17] This is a paradigm shift in drug discovery. For β2AR, the G protein pathway is associated with the desired therapeutic effect of bronchodilation, while the β-arrestin pathway is linked to receptor desensitization, tolerance, and potentially some adverse effects.[17]

Therefore, a G protein-biased agonist could theoretically provide sustained bronchodilation with reduced tolerance over time.[17] Recent studies suggest that the evolution from older to newer β2AR agonists has inadvertently selected for compounds with greater G protein bias.[18] The development of novel ligands, such as LM189 which shows Gαi-biased agonism, highlights the active pursuit of this strategy.[19]

Caption: Differentiated signaling of the β2AR, illustrating the therapeutic Gs pathway and the β-arrestin pathway.

Bifunctional Ligands: The MABA Approach

Another innovative strategy is the development of single molecules that possess dual pharmacology. For COPD, combining a muscarinic antagonist (which blocks bronchoconstriction) with a β2AR agonist offers a synergistic effect.[20] This has led to the creation of Muscarinic Antagonist-Beta Agonist (MABA) molecules.[20][21] These bifunctional compounds are designed to interact with both receptor types, potentially offering a more potent bronchodilator effect from a single inhaler.[21][22]

Experimental Workflows for Agonist Characterization

The discovery and validation of a novel β2AR agonist follow a rigorous, multi-stage process designed to characterize its pharmacological profile comprehensively.

Diagram: The Drug Discovery & Development Workflow

Caption: A generalized workflow for the discovery and development of novel β2AR agonists.

Step-by-Step Protocol: In Vitro Characterization

The goal of in vitro characterization is to determine a compound's affinity, selectivity, and efficacy at the molecular and cellular level.

1. Receptor Binding Assays

-

Objective: To determine the affinity (Ki) of the novel compound for the β2AR.

-

Methodology: Radioligand Competition Assay

-

Preparation: Membranes are prepared from cells overexpressing the human β2AR. This ensures a high concentration of the target receptor.

-

Incubation: A fixed concentration of a high-affinity radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is incubated with the cell membranes.

-

Competition: Increasing concentrations of the unlabeled novel compound (the "competitor") are added to the incubation mixture. The novel compound will compete with the radioligand for binding to the receptor.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from unbound. The filters trap the membranes.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

-

Causality: This assay is fundamental because it directly measures the physical interaction between the compound and the receptor. A high affinity (low Ki) is often a prerequisite for a potent drug. Selectivity is assessed by running similar assays against other receptors (e.g., β1AR).

2. Functional Signaling Assays

-

Objective: To measure the compound's ability to activate the receptor and elicit a cellular response (i.e., its efficacy and potency).

-

Methodology: cAMP Accumulation Assay

-

Cell Culture: Whole cells expressing the β2AR (e.g., HEK293 or CHO cells) are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor, such as IBMX. This is a critical step to prevent the enzymatic degradation of cAMP, thereby amplifying the signal for accurate measurement.

-

Stimulation: Cells are stimulated with increasing concentrations of the novel agonist for a defined period. A known full agonist (e.g., isoproterenol) is used as a positive control to define the maximum possible response.

-

Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, typically employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Analysis: A dose-response curve is generated by plotting cAMP levels against the log concentration of the agonist. From this curve, key parameters are derived:

-

EC50: The concentration of the agonist that produces 50% of its maximal effect, indicating its potency.

-

Emax: The maximum effect produced by the agonist, indicating its efficacy relative to a full agonist.

-

-

-

Self-Validation: The inclusion of a full agonist control and a vehicle (negative) control is essential. The response should be blockable by a β2AR antagonist to confirm that the observed cAMP increase is specifically mediated by the target receptor.

Clinical Significance and Future Directions

Novel β2AR agonists, particularly the ultra-LABAs, have significantly improved the management of COPD.[6] When used in fixed-dose combinations with LAMAs (e.g., tiotropium/olodaterol) or ICS (e.g., fluticasone furoate/vilanterol), they have demonstrated superior improvements in lung function and quality of life compared to their individual components.[13][23][24]

The future of β2AR agonist development is likely to focus on several key areas:

-

Exploiting Biased Agonism: Systematically designing ligands with specific signaling profiles to maximize therapeutic benefit while minimizing tolerance and side effects.[17][18]

-

Expanding Bifunctional/Polypharmacology: Creating single molecules that can modulate multiple targets relevant to the complex pathophysiology of respiratory diseases.[21][25]

-

Targeting Anti-inflammatory Effects: Investigating the potential anti-inflammatory properties of β2AR agonists, which could provide additional therapeutic benefits beyond bronchodilation.[7][26]

The continuous evolution of β2AR agonists, driven by a deeper understanding of receptor pharmacology and innovative medicinal chemistry, promises to deliver even more effective and safer treatments for patients with chronic respiratory diseases.

References

- Beta2-Agonists - StatPearls - NCBI Bookshelf - NIH. (2025, November 7).

- (PDF) Ultra long-acting β 2 -agonists in development for asthma and chronic obstructive pulmonary disease - ResearchGate. (2025, August 6).

- Beta-Adrenergic Agonists - MDPI.

- Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf. (2025, December 13).

- Long-acting beta-adrenoceptor agonist - Wikipedia.

- Long-acting beta-2 agonist (LABA) inhalers | Asthma + Lung UK. (2025, April 7).

- Discovery and development of beta2 agonists - Wikipedia.

- Novel beta2-adrenergic receptor signaling pathways - PubMed.

- Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease - PMC - NIH. (2020, December 14).